molecular formula C12H16ClN3O B5774724 4-chloro-N-(4-methyl-1-piperazinyl)benzamide

4-chloro-N-(4-methyl-1-piperazinyl)benzamide

Cat. No. B5774724
M. Wt: 253.73 g/mol
InChI Key: HMDVWNXVFSOPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-methyl-1-piperazinyl)benzamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methyl-1-piperazinyl)benzamide is not fully understood. However, studies have shown that it can bind to specific receptors in the body, leading to changes in cellular signaling pathways. This compound has been found to have potential therapeutic effects on various diseases, including cancer and neurological disorders.
Biochemical and Physiological Effects
4-chloro-N-(4-methyl-1-piperazinyl)benzamide has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also modulate the activity of certain enzymes and receptors in the body, leading to changes in cellular function. Additionally, it has been found to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-(4-methyl-1-piperazinyl)benzamide in lab experiments is its high purity and stability. It is also readily available and cost-effective. However, its use is limited by its potential toxicity and the need for careful handling. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.

Future Directions

There are several future directions for research on 4-chloro-N-(4-methyl-1-piperazinyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, its use as a starting material for the synthesis of novel compounds with potential applications in various fields should be explored.

Synthesis Methods

The synthesis of 4-chloro-N-(4-methyl-1-piperazinyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in high purity. This method is simple, cost-effective, and scalable, making it suitable for large-scale production.

Scientific Research Applications

4-chloro-N-(4-methyl-1-piperazinyl)benzamide has several applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent for the detection and quantification of certain biological molecules, such as amino acids and proteins.

properties

IUPAC Name

4-chloro-N-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-15-6-8-16(9-7-15)14-12(17)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDVWNXVFSOPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.